molecular formula C8H10ClN3OS B3106939 1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride CAS No. 1609395-80-3

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride

Cat. No. B3106939
CAS RN: 1609395-80-3
M. Wt: 231.70
InChI Key: GZFKRPFLPCCLQS-UHFFFAOYSA-N
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Description

“1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride” is a chemical compound with the empirical formula C7H7N3OS . It is a solid substance and is usually available for purchase from chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCC1=NOC(C2=CC=CS2)=N1 . This indicates that the compound contains a 1,2,4-oxadiazole ring attached to a thienylmethyl group and a methanamine group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.21 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of similar compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, involves reactions like polyphosphoric acid condensation. This method is high yielding and leads to well-characterized compounds using techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

  • Characterization Methods : Similarly synthesized compounds are characterized spectroscopically, employing UV-Vis, FTIR, DSC, NMR, and mass spectrometric techniques, indicating a robust framework for analyzing such compounds (Shimoga, Shin, & Kim, 2018).

Biological Activities

  • Antitumor Potential : Some derivatives, like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, exhibit significant cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer research and treatment (Ramazani et al., 2014).

  • Corrosion Inhibition : Certain derivatives have been shown to inhibit corrosion, particularly in mild steel within sulphuric acid environments. This suggests potential applications in material science and engineering (Ammal, Prajila, & Joseph, 2018).

  • Antimicrobial Activity : Compounds like 5-(2-thienyl)-1,3,4-oxadiazoles exhibit antimicrobial activities against various bacterial strains, indicating their potential use in developing new antimicrobial agents (Al-Omar, 2010).

  • Anticoagulant Properties : Derivatives of 1,3,4-oxadiazole have shown promise as anticoagulant agents, indicating their potential use in cardiovascular medicine and research (Iyer et al., 2016).

Optical Properties

  • Polyamide and Poly(amide-imide) Synthesis : New diamine monomers containing 1,3,4-oxadiazole rings have been synthesized for use in novel polyamide and poly(amide-imide)s. These materials exhibit blue light-emitting properties, suggesting applications in optoelectronics and materials science (Hamciuc et al., 2015).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information provided by Sigma-Aldrich includes the hazard statement H301 and the precautionary statements P301 + P330 + P331 + P310 . This suggests that if swallowed, one should rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c9-5-7-10-8(12-11-7)4-6-2-1-3-13-6;/h1-3H,4-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFKRPFLPCCLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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